![molecular formula C9H6N2O B13967658 4H-Furo[2,3-f]indazole CAS No. 33192-65-3](/img/structure/B13967658.png)
4H-Furo[2,3-f]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Furo[2,3-f]indazole is a heterocyclic compound that combines the structural features of both furan and indazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[2,3-f]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to form the furan-indazole framework. Another approach involves the use of oxidative cyclization reactions, where an oxidizing agent facilitates the formation of the desired heterocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions to maximize yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of high-quality starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Furo[2,3-f]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with different reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
4H-Furo[2,3-f]indazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, particularly in the development of novel polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4H-Furo[2,3-f]indazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in disease progression, thereby exerting its therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Indazole: A heterocyclic compound with a similar indazole core but lacking the furan ring.
Furan: A simple heterocyclic compound with a five-membered oxygen-containing ring.
Benzofuran: A compound that combines the structural features of benzene and furan.
Uniqueness: 4H-Furo[2,3-f]indazole is unique due to its combination of furan and indazole structures, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
33192-65-3 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4H-furo[2,3-f]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-7-5-10-11-8(7)3-6(1)9/h1-3,5H,4H2 |
InChI-Schlüssel |
FFOJRUBWKCKHIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=NC2=CC3=C1OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


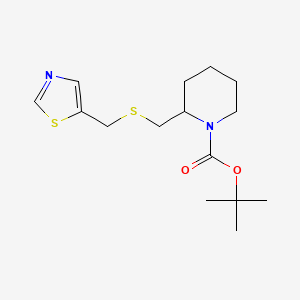
![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)
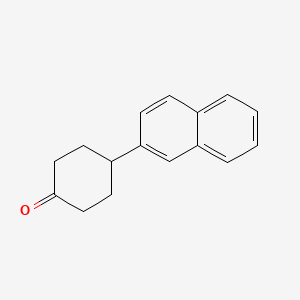
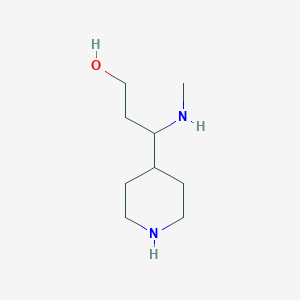
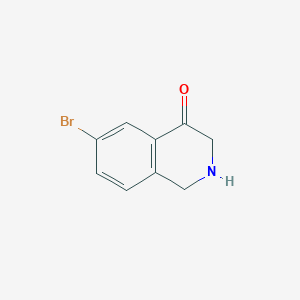

![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
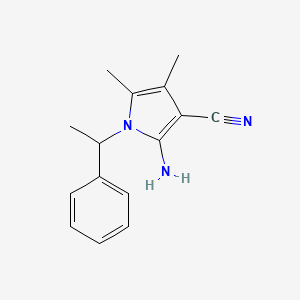

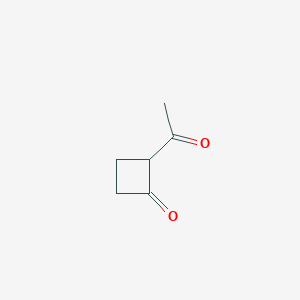
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)


